Home > Products > Screening Compounds P15006 > (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone - 2034560-70-6

(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Catalog Number: EVT-2953484
CAS Number: 2034560-70-6
Molecular Formula: C20H18N4O2S
Molecular Weight: 378.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. [2-(1H-benzimidazol-2-yl)-1-pyrrolidinyl][2-(1H-pyrazol-1-yl)phenyl]methanone []

  • Compound Description: This compound is specifically mentioned as an exception to the structural class of benzimidazole derivatives described in a patent focused on inhibitors of kinesin spindle protein (KSP). [] While the patent delves into the therapeutic potential of these derivatives, no specific biological activity data is provided for this particular compound.

2. [2-(1H-benzimidazol-2-yl)-1-pyrrolidinyl][5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazol-4-yl]methanone []

  • Compound Description: Similar to the previous compound, this molecule is also listed as an exception within the same patent claiming benzimidazole derivatives as KSP inhibitors. [] Again, no specific biological activity data is associated with this compound within the provided information.

3. [2-(1H-benzimidazol-2-yl)-1-pyrrolidinyl][1,1'-biphenyl]-2-yl-methanone []

  • Compound Description: This benzimidazole derivative is another exception listed in the patent describing KSP inhibitors. [] It lacks specific biological activity data within the context of the provided information.

4. 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine [, , ]

  • Compound Description: This compound, JNJ 7777120, is a selective and potent antagonist of the histamine H4 receptor (H4R). [, , ] It has been investigated for its potential in treating conditions like tinnitus and vestibular disorders. [, ]
  • Relevance: Although this compound does not share the core structure of (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone, it is mentioned as a potent H4R antagonist in studies that also explore the structure-activity relationships of various histaminergic ligands. [] This shared pharmacological target (H4R) suggests a potential connection in research efforts exploring histamine receptor modulation, even if their chemical structures differ significantly.

5. 1-[(5-chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazine [, ]

  • Compound Description: This compound, VUF 6002, is a close analog of JNJ 7777120 and also acts as a selective and potent H4R antagonist. [, ] It represents another example of a successful H4R antagonist derived from medicinal chemistry efforts.
  • Relevance: This compound, while not possessing the same core structure as (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone, is relevant due to its identification as a potent H4R antagonist alongside JNJ 7777120. [] This shared pharmacological target provides a link between these seemingly distinct chemical structures, potentially implying a research focus on developing and characterizing compounds targeting the H4 receptor.

Properties

CAS Number

2034560-70-6

Product Name

(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

IUPAC Name

[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone

Molecular Formula

C20H18N4O2S

Molecular Weight

378.45

InChI

InChI=1S/C20H18N4O2S/c1-13-21-15-5-2-3-6-17(15)24(13)14-8-9-23(12-14)20(25)16-11-18(26-22-16)19-7-4-10-27-19/h2-7,10-11,14H,8-9,12H2,1H3

InChI Key

XQKMNGRWHLYKIZ-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=NOC(=C4)C5=CC=CS5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.